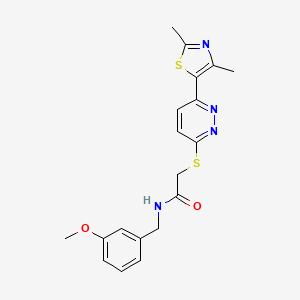

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide

Description

This compound features a pyridazine core substituted with a 2,4-dimethylthiazole moiety at the 5-position and a thioacetamide linker connected to a 3-methoxybenzyl group. The thioacetamide bridge (‑S‑CH2‑CO‑NH‑) is a critical pharmacophore observed in bioactive molecules, particularly in kinase inhibitors and ionotropic receptor modulators .

Properties

IUPAC Name |

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c1-12-19(27-13(2)21-12)16-7-8-18(23-22-16)26-11-17(24)20-10-14-5-4-6-15(9-14)25-3/h4-9H,10-11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANDLGXVPMJXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide is a novel organic molecule that incorporates a thiazole moiety, a pyridazine ring, and an acetamide functional group. This structural complexity suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its pharmacological properties.

Structural Overview

The compound can be structurally represented as follows:

It features:

- A thiazole ring known for its pharmacological properties.

- A pyridazine moiety that enhances biological interactions.

- An acetamide group contributing to its chemical reactivity.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

-

Antimicrobial Activity

- Thiazole derivatives are frequently noted for their antimicrobial properties. Studies have shown that compounds containing thiazole rings can inhibit the growth of various bacterial strains and fungi.

- Anticancer Potential

- Enzyme Inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide.

Study 1: Anticancer Activity

In a study examining thiazole and pyridazine derivatives, researchers found that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines such as TK-10 and HT-29. The mechanism involved mitochondrial dysfunction leading to cell death .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives. Compounds were tested against Gram-positive and Gram-negative bacteria, with several derivatives showing promising inhibitory effects. The study concluded that structural modifications could enhance activity against resistant strains.

Study 3: Enzyme Interaction Studies

Research involving enzyme inhibition highlighted the potential of thioether-containing compounds to act as inhibitors of key enzymes in metabolic pathways. These findings suggest that 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide might interact similarly with target enzymes .

Comparative Analysis

To better understand the potential biological activity of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Thiazole ring | Antimicrobial |

| Pyridazinone | Pyridazine ring | Anticancer |

| Thioacetamide | Thioether linkage | Enzyme inhibitor |

This comparison illustrates how the unique combination of both thiazole and pyridazine functionalities in the target compound may confer a broader spectrum of biological activities than simpler analogs.

Scientific Research Applications

1. Anticancer Activity

Compounds containing thiazole and pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation. The unique combination of functional groups in this compound may enhance its efficacy against various cancer types by targeting specific pathways involved in tumor growth and survival. For instance, similar compounds have demonstrated activity against ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells .

2. Antimicrobial Properties

The thiazole ring is known for its diverse pharmacological properties, including antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

3. Enzyme Inhibition

The thioether linkage present in the compound suggests potential as an enzyme inhibitor. This characteristic is particularly valuable in developing drugs targeting specific enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds similar to 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide :

- Inhibition of Cancer Cell Lines : Research has shown that thiazole and pyridazine derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Efficacy : Studies indicate that compounds with thiazole rings exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their use as potential antibiotic agents .

Comparison with Similar Compounds

Core Heterocycle Variations

The pyridazine-thiazole core distinguishes this compound from analogs with triazinoindole or triazole scaffolds. For example:

- N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) () replaces the pyridazine-thiazole system with a triazinoindole ring. This substitution may enhance DNA intercalation properties due to the planar aromatic system .

- VUAA1 () utilizes a pyridinyl-triazole core, which is associated with Orco receptor agonism in insects .

Substituent Modifications

- Methoxybenzyl vs. Phenoxy/Bromo Groups: The 3-methoxybenzyl group in the target compound contrasts with phenoxyphenyl (e.g., 24, ) or bromophenyl (e.g., 26, 27, ) substituents in related molecules. Methoxy groups are electron-donating, which may improve solubility or modulate receptor binding compared to electron-withdrawing bromine substituents .

- Comparison with OLC15 (): OLC15’s 4-butylphenyl group enhances lipophilicity, suggesting that the 3-methoxybenzyl group in the target compound may balance hydrophilicity and membrane permeability .

Thioacetamide Linker

The ‑S‑CH2‑CO‑NH‑ linker is conserved across all compared compounds (e.g., 23–27 in , 9f in ). This motif is critical for:

- Conformational flexibility , enabling interactions with diverse binding pockets.

- Hydrogen bonding via the amide and thioether groups, as seen in the crystal structures of similar triazinoindole derivatives .

Q & A

Q. What are the key synthetic steps and purity optimization strategies for 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Thioether linkage formation : Coupling the pyridazine-thiol intermediate with a chloroacetamide derivative under basic conditions (e.g., NaH or K₂CO₃) .

- Functional group protection : Methoxybenzyl and thiazole moieties may require protection during coupling steps to avoid side reactions .

- Purification : Column chromatography or recrystallization is used post-synthesis, with purity validated via HPLC (>95%) and NMR to confirm structural integrity .

Q. How is the structural configuration of this compound validated in academic research?

Advanced spectroscopic techniques are employed:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, thiazole C=S at ~160 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography : Resolves stereochemistry of the thioacetamide linkage and heterocyclic planarity .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screens focus on:

- Cytotoxicity : MTT or CellTiter-Glo assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or PARP) at 1–10 µM concentrations, with fluorescence-based readouts .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in bioactivity data across studies?

Discrepancies often arise from structural analogs or assay conditions. Strategies include:

- Comparative SAR analysis : Test substituent effects (e.g., replacing 3-methoxybenzyl with 4-fluorophenyl) to isolate pharmacophore contributions .

- Assay standardization : Use identical cell lines (e.g., HepG2) and positive controls (e.g., doxorubicin) to minimize variability .

- Metabolic stability testing : Liver microsome assays identify degradation pathways affecting in vitro vs. in vivo results .

Q. What advanced techniques are used to study target interactions for this compound?

Mechanistic studies employ:

- Molecular docking : AutoDock or Schrödinger Suite predicts binding to targets like tubulin or topoisomerases, with validation via mutagenesis .

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD values) to purified proteins .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How can synthetic scalability be optimized without compromising yield or purity?

Industrial-academic hybrid methods include:

- Flow chemistry : Continuous flow reactors enhance thioether coupling efficiency by controlling exothermic reactions .

- Catalyst screening : High-throughput testing of Pd/Cu catalysts for Suzuki-Miyaura cross-coupling steps .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental metrics .

Q. What computational models are suitable for predicting off-target effects?

- Chemoproteomics : Activity-based protein profiling (ABPP) identifies unintended kinase interactions .

- Machine learning : Train models on PubChem BioAssay data to predict toxicity endpoints (e.g., hERG liability) .

Methodological Notes

- Contradiction Management : Cross-validate bioactivity using orthogonal assays (e.g., SPR + cellular thermal shift assays) .

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to ensure inter-lab consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.